(3-Nitropyridin-2-yl)cyanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-nitropyridin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWSQWGJKCDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Nitropyridin 2 Yl Cyanamide and Its Structural Analogues
Strategic Functionalization of Pyridine (B92270) Ring Systems
The inherent electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, render it less reactive towards electrophilic substitution compared to benzene (B151609) and direct substitution to specific positions. quimicaorganica.orgwikipedia.org Consequently, sophisticated strategies are required to achieve desired substitution patterns, such as the 2,3-disubstitution pattern of the target compound.
Directed Nitration and Related Electrophilic Aromatic Substitutions on Pyridine Nuclei
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is challenging and, when successful, typically occurs at the C-3 position under harsh reaction conditions. quora.comaklectures.com The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical reaction conditions, further increasing the energy barrier for the reaction. wikipedia.org
To overcome these limitations and achieve specific regioselectivity, several strategies have been developed:
Activation via N-Oxidation: Converting the pyridine nitrogen to a pyridine N-oxide reverses the electronic properties of the ring. The N-oxide group is activating and directs electrophiles to the C-2 and C-4 positions. Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org
Directing Groups: The introduction of a directing group onto the pyridine ring can control the position of subsequent electrophilic substitutions. For the synthesis of 3-nitropyridine (B142982) derivatives from 2-substituted precursors, the directing group's influence is crucial. For instance, the nitration of 2-aminopyridine (B139424) often leads to the formation of 2-amino-5-nitropyridine (B18323) as the major product, with the amino group directing the nitro group to the para position. sapub.orgnjit.edu However, methods for achieving meta-nitration have been developed. A notable strategy involves the use of an N-sulfonyl group on a 2-aminopyridine, which selectively directs nitration to the C-3 position. rsc.org This approach provides a viable route to 2-substituted-3-nitropyridine scaffolds.
Indirect Nitration Methods: Given the difficulties of direct nitration, indirect methods have been established. One such method involves reacting pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion. This intermediate can then be treated with sulfur dioxide or sodium bisulfite, which facilitates a rearrangement to yield 3-nitropyridine. researchgate.netresearchgate.net
The choice of nitration strategy is critical and depends on the desired substitution pattern and the other functional groups present on the pyridine ring.
| Strategy | Reagents/Conditions | Outcome | Selectivity | Citation(s) |
| Direct Nitration | HNO₃/H₂SO₄, high temp. | Low yield of 3-nitropyridine | C-3 | quora.com |
| Activation by N-Oxidation | 1. Oxidation (e.g., m-CPBA) 2. Nitration 3. Reduction (e.g., PCl₃) | Substituted Nitropyridine | C-2, C-4 | wikipedia.org |
| Directed Nitration | 2-Sulfanilamidopyridine, tert-butyl nitrite | 3-Nitro-2-sulfanilamidopyridine | C-3 | rsc.org |
| Indirect Nitration | 1. N₂O₅ 2. SO₂/H₂O or NaHSO₃ | 3-Nitropyridine | C-3 | researchgate.netresearchgate.net |
Vicarious Nucleophilic Substitution (VNS) as a Key Synthetic Tool for Pyridine Ring Derivatization
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govscispace.com This reaction allows for the introduction of carbon, nitrogen, or oxygen nucleophiles onto the ring at positions activated by an electron-withdrawing group, typically ortho or para to it. researchgate.netscispace.com
The mechanism of VNS involves the addition of a nucleophile that carries a leaving group (X) at its nucleophilic center (e.g., a carbanion stabilized by a sulfonyl group). This addition to the nitroarene forms a Meisenheimer-type adduct. Subsequent base-induced β-elimination of HX from the adduct leads to rearomatization and the formation of the substituted product. nih.gov
Key features of VNS in pyridine chemistry include:
High Regioselectivity: The nitro group strongly directs the incoming nucleophile. In 3-nitropyridines, substitution often occurs at the C-2 or C-4 positions. researchgate.netscispace.com
C-C and C-N Bond Formation: VNS is widely used for alkylation and amination. For example, sulfonyl-stabilized carbanions can be used to introduce alkyl groups, and hydroxylamine (B1172632) can be used for amination, providing access to a wide range of derivatives. nih.govntnu.no
Milder Conditions: Compared to classical methods, VNS can often be performed under milder, metal-free conditions. nih.gov
This methodology is particularly relevant for synthesizing structural analogues of (3-Nitropyridin-2-yl)cyanamide, for instance, by introducing an alkyl or cyanoalkyl group at the C-2 position of 3-nitropyridine.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) for Introducing Diverse Substituents on Nitropyridines
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important pathway for the functionalization of nitropyridines. It is conceptually related to VNS but differs in the nature of the nucleophile and the rearomatization step. In ONSH, the nucleophile does not need to possess a leaving group. Instead, the intermediate σH-adduct, formed by the addition of the nucleophile, is converted to the final product through oxidation, which removes a hydride ion (formally). ntnu.nothieme-connect.com
Common features of ONSH reactions include:
Use of an External Oxidant: The rearomatization step requires an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), DDQ, or even atmospheric oxygen. thieme-connect.comrsc.orgbakhtiniada.ru
Amination Reactions: ONSH is frequently employed for the amination of nitropyridines. For example, 3-nitropyridine can react with amide anions in the presence of an oxidant to yield N-(nitropyridin-yl) amides. bakhtiniada.ru Recent developments have shown that reactions between anilines and nitropyridines can proceed rapidly at ambient conditions using LiHMDS as a base and atmospheric oxygen as the oxidant. thieme-connect.comthieme-connect.com
Regioselectivity: Similar to VNS, the reaction is directed by the nitro group. Amination of nitropyridines via ONSH typically occurs at the position ortho to the nitro group. thieme-connect.comthieme-connect.com However, selectivity can be an issue, sometimes yielding mixtures of isomers. ntnu.no
ONSH provides a complementary tool to VNS for accessing a variety of substituted nitropyridines, which are key precursors for the target molecule and its analogues.
Formation of the Cyanamide (B42294) Moiety and its Integration into Heterocyclic Systems
The cyanamide functional group is a unique structural motif found in various bioactive molecules. Its synthesis and incorporation onto a heterocyclic ring, particularly an activated one like nitropyridine, require specific chemical methods.
Cyanation Reactions Utilizing Nontoxic and Efficient Cyanide Sources
The introduction of a nitrile or cyano-related group has traditionally relied on highly toxic cyanide sources such as potassium cyanide (KCN), sodium cyanide (NaCN), or copper(I) cyanide (CuCN). taylorandfrancis.com The significant health and environmental risks associated with these reagents have spurred the development of safer, less toxic alternatives. rsc.org
Modern cyanation methods focus on using cyanide sources where the cyanide ion is tightly bound and less bioavailable, or on reagents that generate the cyanide in situ.
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This inorganic complex is an excellent example of a non-toxic cyanide source. nih.gov It is an inexpensive, stable solid with low toxicity due to the strong coordination of the cyanide ligands to the iron center. Nickel-catalyzed cross-coupling reactions have been developed that successfully use K₄[Fe(CN)₆] to convert (hetero)aryl halides and sulfamates into the corresponding nitriles. nih.govacs.org The use of biphasic aqueous conditions helps overcome the low solubility of the reagent in organic solvents. acs.org
Cyanide-Free Sources: Other approaches avoid traditional metal cyanides altogether. For example, some methods use dimethylformamide (DMF) or other reagents as the source of the cyano group under specific catalytic conditions. taylorandfrancis.com
These advancements allow for the safer synthesis of nitrile-containing intermediates, which could be precursors to the cyanamide functionality.
| Cyanide Source | Chemical Formula | Toxicity | Application Example | Citation(s) |
| Potassium Cyanide | KCN | High | Rosenmund-von Braun reaction | taylorandfrancis.com |
| Zinc Cyanide | Zn(CN)₂ | High | Pd-catalyzed cyanation | taylorandfrancis.comnih.gov |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Ni-catalyzed cyanation of aryl halides | nih.govacs.org |
| Dimethylformamide (DMF) | C₃H₇NO | Moderate | "Cyanide-free" cyanation source | taylorandfrancis.com |
Methodologies for the Introduction of Cyanamide Functionalities onto Activated Pyridine Rings
The direct synthesis of this compound involves the formation of a C-N bond between the C-2 of the pyridine ring and the amino nitrogen of the cyanamide, as well as the N-C bond of the nitrile group. A highly plausible synthetic route would proceed through the key intermediate, 2-amino-3-nitropyridine (B1266227). This intermediate could then be converted to the target cyanamide.
A common and established method for converting a primary amine to a cyanamide is through reaction with a cyanating agent like cyanogen (B1215507) bromide (BrCN) or cyanogen chloride (ClCN). The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the cyanogen halide, followed by elimination of HBr or HCl.
Therefore, a potential synthesis pathway is:
Synthesis of 2-Amino-3-nitropyridine: This can be achieved through various routes, such as the directed nitration of a 2-aminopyridine derivative rsc.org or the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the C-2 position of a 3-nitropyridine with an ammonia (B1221849) source.
Cyanation of 2-Amino-3-nitropyridine: The resulting 2-amino-3-nitropyridine would then be reacted with cyanogen bromide in the presence of a base to afford this compound.
Alternative strategies for creating structural analogues, such as highly substituted 2-aminopyridines, include metal-catalyzed cycloaddition reactions. For example, iron-catalyzed [2+2+2] cycloadditions of diynes with cyanamides can construct the 2-aminopyridine ring system in a single, atom-efficient step. nih.govnih.gov While this builds the ring rather than functionalizing a pre-existing one, it represents a powerful method for accessing this class of compounds.
Convergent and Divergent Synthetic Routes to this compound
Convergent and divergent synthetic strategies offer versatile approaches to constructing the this compound core and its analogues. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. In contrast, a divergent approach starts from a common intermediate that is diversified to produce a library of structurally related compounds.
Multi-Step Synthesis from Readily Available Pyridine Precursors
The multi-step synthesis of this compound often commences with readily available and commercially accessible pyridine derivatives. A common starting point is the nitration of a pyridine ring, followed by the introduction of the cyanamide functionality.
A foundational method for producing 3-nitropyridine involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate, when treated with sulfur dioxide or sodium bisulfite in water, undergoes a thieme.de sigmatropic shift, yielding 3-nitropyridine in good yields (around 77%). researchgate.netresearchgate.net This method is also applicable to substituted pyridines, providing moderate to good yields for 3- and 4-substituted derivatives respectively. researchgate.netresearchgate.net
Once 3-nitropyridine is obtained, subsequent functionalization at the 2-position is required. One established method is the Vicarious Nucleophilic Substitution (VNS), which utilizes the activating effect of the nitro group to direct nucleophilic attack. researchgate.net For instance, reacting 3-nitropyridine with a suitable cyanamide precursor in the presence of a strong base can lead to the formation of the desired product. The nitro group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.
An alternative strategy involves the initial synthesis of 2-aminopyridine derivatives, followed by nitration and subsequent conversion of the amino group to a cyanamide. For example, 2-chloro-3-nitropyridine, a key intermediate, can be synthesized from 2-chloropyridine. This intermediate can then undergo nucleophilic substitution with cyanamide. The synthesis of related 2-amino-5-nitropyridines has been achieved with high regioselectivity and yields through both VNS and oxidative substitution methods. researchgate.net
A detailed synthetic sequence could be:
Nitration: Conversion of a substituted pyridine to its 3-nitro derivative.
Halogenation/Activation: Introduction of a leaving group, such as a chlorine atom, at the 2-position of the 3-nitropyridine.
Cyanation: Reaction of the 2-halo-3-nitropyridine with a cyanamide source to yield the final product.
The table below summarizes a typical multi-step approach.
| Step | Reaction | Reagents and Conditions | Starting Material | Intermediate/Product |
| 1 | Nitration | Dinitrogen pentoxide, then SO₂/H₂O | Pyridine | 3-Nitropyridine |
| 2 | Chlorination | e.g., SOCl₂ or PCl₅ | 3-Nitropyridine | 2-Chloro-3-nitropyridine |
| 3 | Cyanation | NaCN or KCN in a polar aprotic solvent | 2-Chloro-3-nitropyridine | This compound |
One-Pot Reaction Sequences for Enhanced Synthetic Efficiency
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. core.ac.uk Several one-pot methodologies have been developed for the synthesis of substituted pyridines, which can be adapted for the preparation of this compound and its analogues.
A notable one-pot approach for constructing polysubstituted pyridines is the modified Bohlmann-Rahtz reaction. core.ac.uk This three-component cyclocondensation involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk The reaction proceeds via a tandem Michael addition-heterocyclization with excellent regiochemical control, yielding highly functionalized pyridines in good yields. core.ac.uk By selecting appropriate starting materials, this method can be tailored to produce nitropyridine derivatives.
Another powerful one-pot strategy involves the ring transformation of electron-deficient pyridone derivatives. For example, 1-methyl-3,5-dinitro-2-pyridone reacts with ketones or aldehydes in the presence of ammonia to afford alkyl- and/or aryl-substituted 3-nitropyridines in moderate to high yields. sci-hub.se The use of enamines derived from ketones has been shown to improve the reaction outcomes. sci-hub.se
The following table outlines a conceptual one-pot synthesis for a substituted nitropyridine, a precursor to the target compound.
| Reaction Type | Components | Catalyst/Conditions | Product |
| Three-Component Cyclocondensation | 1,3-Dicarbonyl compound, Ammonia, Alkynone | No additional acid catalyst needed | Polysubstituted Pyridine |
| Ring Transformation | 1-Methyl-3,5-dinitro-2-pyridone, Ketone/Aldehyde, Ammonia | Varies (e.g., specific solvent, temperature) | Substituted 3-Nitropyridine |
Microwave-Assisted Synthesis in Expedited Reaction Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govmdpi.comresearchgate.net The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including pyridine derivatives. core.ac.ukmdpi.com
A direct application of microwave technology is seen in the condensation of N-carbamate α- and β-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone. nih.gov This microwave-assisted reaction facilitates the construction of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks. nih.gov The regiochemical outcome of the reaction can be controlled by modifying the structure of the parent carbonyl starting material. nih.gov
Furthermore, microwave irradiation has been successfully employed in one-pot, three-component reactions to synthesize highly functionalized pyridines. mdpi.comresearchgate.net For instance, the reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides in the presence of a base under microwave conditions provides a rapid and efficient route to N-alkylated pyridines. mdpi.com This tandem process, which involves a Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent aromatization, benefits from short reaction times and high product yields. mdpi.com These cyanopyridines can be generated quickly and in good yields using microwave irradiation. core.ac.uk
The table below highlights the advantages of microwave-assisted synthesis in a representative reaction.
| Reaction | Conventional Heating | Microwave Irradiation |
| Synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins | Longer reaction time, lower yield | Shorter reaction time, good yield, easy work-up researchgate.net |
| Synthesis of N-alkylated pyridines | N/A | High product yields, mild conditions, short reaction times, easy purification mdpi.com |
Mechanistic Insights and Reactivity Studies of 3 Nitropyridin 2 Yl Cyanamide
Nucleophilic Aromatic Substitution (SNAr) on the (3-Nitropyridin-2-yl) Scaffold
The pyridine (B92270) ring in (3-Nitropyridin-2-yl)cyanamide is electron-deficient, a characteristic enhanced by the presence of the electron-withdrawing nitro group. This electronic feature makes the scaffold susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions that are fundamental to the functionalization of such heterocyclic systems. uci.eduwikipedia.org
Detailed Investigations into the Role of the Nitro Group as an Activating and Leaving Group
The nitro group at the C3 position of the pyridine ring plays a crucial dual role in SNAr reactions. Its strong electron-withdrawing nature is paramount to the reactivity of the scaffold.
Activating Role: The nitro group significantly activates the pyridine ring toward nucleophilic attack. wikipedia.org By withdrawing electron density through both inductive and resonance effects, it reduces the electron density of the aromatic system, making it more electrophilic. This activation is most pronounced at the positions ortho and para to the nitro group. uci.edustackexchange.com The stabilization of the negatively charged intermediate, known as a Meisenheimer complex, is a key aspect of this activation. wikipedia.org The presence of the nitro group allows for the delocalization of the negative charge, lowering the activation energy of the reaction.
Leaving Group Role: While commonly known as an activating group, the nitro group (as a nitrite anion) can also function as a competent leaving group in SNAr reactions, particularly on highly electron-deficient aromatic rings. nih.govstackexchange.com Research on 3-nitropyridine (B142982) derivatives has shown that the 3-NO2 group can be displaced by strong nucleophiles. nih.govstackexchange.com For instance, in a related compound, methyl 3-nitropyridine-4-carboxylate, the nitro group is displaced by a fluoride ion. wikipedia.orgstackexchange.com This occurs because the strong electron-withdrawing character of the group also polarizes the C-N bond, facilitating its cleavage after the nucleophile has attacked the ring.
Regioselectivity and Steric Effects in Nucleophilic Attack on the Pyridine Ring
The outcome of SNAr reactions on the (3-Nitropyridin-2-yl) scaffold is governed by regioselectivity and steric hindrance. The positions on the pyridine ring are not equally reactive, and the direction of nucleophilic attack is influenced by the existing substituents.
Regioselectivity: The nitro group at C3 activates the C2, C4, and C6 positions for nucleophilic attack. However, the nitrogen atom in the pyridine ring itself inherently makes the C2, C4, and C6 positions more electron-deficient and thus more susceptible to nucleophilic substitution. uci.edu The combined electronic effects of the ring nitrogen and the C3-nitro group strongly activate the C2, C4, and C6 positions. The cyanamide (B42294) group at C2, being electron-withdrawing, further influences the electronic landscape. Nucleophilic attack is generally favored at the positions ortho or para to the strongly activating nitro group. stackexchange.com
Steric Effects: The spatial arrangement of the cyanamide and nitro groups introduces steric constraints that can influence the regioselectivity of the reaction. Nucleophilic attack at the C2 position, which is flanked by the ring nitrogen and the C3-nitro group, could be sterically hindered, especially with bulky nucleophiles. stackexchange.comresearchgate.net Similarly, attack at C4 may be influenced by the adjacent nitro group. Consequently, the C6 position, being para to the nitro group and relatively less hindered, often becomes a primary site for nucleophilic attack. However, the interplay between electronic activation and steric hindrance can lead to a mixture of products, with the dominant product being determined by whether the reaction is under kinetic or thermodynamic control. stackexchange.com
Table 1: Factors Influencing Regioselectivity in Nucleophilic Attack
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
| C2 | Activated (ortho to NO2, adjacent to ring N) | High (between ring N and NO2) | Possible, but may be sterically limited |
| C4 | Activated (ortho to NO2) | Moderate (adjacent to NO2) | Favorable |
| C6 | Activated (para to NO2) | Low | Highly Favorable |
Kinetic and Thermodynamic Aspects of SNAr Reactions
The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate.
Reaction Kinetics: Kinetic studies on similar nitropyridine systems reveal that the first step, the nucleophilic attack to form the Meisenheimer complex, is generally the rate-determining step. researchgate.net The rate of the reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the leaving group. nih.govresearchgate.net For reactions of 2-methoxy-3-nitropyridine with secondary amines, linear Brønsted-type plots suggest that the nucleophilic attack is indeed the rate-limiting step. researchgate.net The reaction rates are also highly dependent on the solvent's ability to stabilize the charged intermediate. nih.gov
Reactivity of the Cyanamide Functionality in Complex Systems
Beyond the reactivity of the pyridine core, the cyanamide group (-NH-C≡N) of this compound possesses its own distinct chemical reactivity, particularly in cycloaddition and metal-catalyzed reactions involving the nitrile moiety.
Participation in [3+2] Cycloaddition Reactions as a Dipolarophile
The carbon-nitrogen triple bond of the cyanamide functionality can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. organic-chemistry.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings.
In this process, the cyanamide's nitrile group reacts with a 1,3-dipole, a molecule that contains four π-electrons over three atoms. organic-chemistry.org Examples of 1,3-dipoles include nitrile oxides, azides, and nitrones. youtube.comwikipedia.org The reaction is a concerted, pericyclic process that leads to the formation of various heterocyclic systems. organic-chemistry.orgwikipedia.org For instance, reacting this compound with a nitrile oxide could yield a 1,2,4-oxadiazole derivative. Similarly, a reaction with an azide would produce a tetrazole derivative. The regioselectivity of the cycloaddition is controlled by the frontier molecular orbitals (HOMO-LUMO) of the cyanamide and the 1,3-dipole. wikipedia.org
Table 2: Potential [3+2] Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile Moiety | Resulting Heterocycle |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Cyanamide (C≡N) | 1,2,4-Oxadiazole derivative |
| Azide (R-N=N⁺=N⁻) | Cyanamide (C≡N) | Tetrazole derivative |
| Nitrone (R₂C=N⁺(R)-O⁻) | Cyanamide (C≡N) | 1,2,4-Oxadiazolidine derivative |
Metal-Catalyzed Cyclization and Co-Cyclization Reactions Involving the Nitrile Moiety
The nitrile group of the cyanamide is an excellent participant in transition metal-catalyzed reactions, particularly [2+2+2] cycloadditions. nih.gov These reactions provide efficient routes to complex, polycyclic aromatic systems.
In a typical co-cyclization reaction, a transition metal catalyst, such as those based on Rh(I), Pd(II), Ni(0), or Fe(II), coordinates to the nitrile triple bond and two alkyne molecules. nih.govnih.gov This is followed by an insertion and reductive elimination cascade that forms a new six-membered ring. When this compound reacts with a diyne in the presence of a suitable catalyst, it can lead to the formation of highly substituted 2-aminopyridine (B139424) derivatives fused to other ring systems. nih.gov These metal-catalyzed cyclotrimerization reactions are valued for their atom economy and ability to construct complex heterocyclic scaffolds in a single step. nih.gov
Hydrolytic Stability and Transformation Pathways of the Cyanamide Group
The hydrolytic stability of the cyanamide group in this compound is significantly influenced by the electronic properties of the 3-nitropyridine ring. The strong electron-withdrawing nature of the nitro group at the 3-position is expected to decrease the electron density on the pyridine ring and, consequently, on the adjacent cyanamide nitrogen. This electronic effect can influence the susceptibility of the cyanamide carbon to nucleophilic attack by water.
Under neutral or acidic conditions, the hydrolysis of the cyanamide group could potentially lead to the formation of N-(3-nitropyridin-2-yl)urea. This pathway would involve the protonation of the nitrile nitrogen, followed by the nucleophilic addition of a water molecule to the cyanamide carbon. Subsequent proton transfer and rearrangement would yield the corresponding urea derivative.
However, a more significant transformation pathway for this compound, particularly under basic conditions, is likely to be intramolecular cyclization. The proximity of the cyanamide moiety to the nitro group facilitates a nucleophilic attack from the cyanamide nitrogen onto the carbon atom bearing the nitro group, or potentially the nitro group itself, leading to the formation of a fused heterocyclic system. This type of intramolecular cyclization is a known reaction pathway for suitably substituted cyanamide-based compounds. The reaction is likely initiated by the deprotonation of the cyanamide nitrogen, enhancing its nucleophilicity.
The specific conditions for these transformations and the relative yields of hydrolysis versus cyclization products would be dependent on factors such as pH, temperature, and the presence of catalysts.
Table 1: Potential Transformation Products of this compound
| Starting Material | Reagents/Conditions | Potential Product(s) | Transformation Pathway |
|---|---|---|---|
| This compound | H₂O, H⁺ or OH⁻ | N-(3-nitropyridin-2-yl)urea | Hydrolysis |
Intramolecular Rearrangements and Tautomeric Equilibria
Exploration of Potential Nitro Group Migrations within the Pyridine Ring
Intramolecular rearrangements involving the migration of a nitro group in nitropyridine systems are plausible under specific conditions, such as thermal or photochemical induction, or in the presence of strong acids. While direct experimental evidence for nitro group migration in this compound is not extensively documented, analogies can be drawn from studies on other nitropyridine derivatives.
One potential mechanism for nitro group migration is a series of nucleophilic attack, ring-opening, and ring-closing steps. For instance, a nucleophilic attack by an external species or another part of the molecule could initiate a rearrangement. However, a more likely pathway, if it were to occur, would be a rearrangement of 3-nitropyridinium salts, which have been shown to rearrange into 3-nitropyrroles under certain conditions.
It is important to note that the stability of the 3-nitro position on the pyridine ring is generally high. The transformation of N-(pyridyl)nitramines does not readily lead to the formation of 3-amino-2-nitropyridine or other isomers through nitro group migration under the influence of concentrated sulfuric acid. This suggests that a high energy barrier may exist for the migration of the nitro group from the 3-position in this compound.
Dynamic Processes and Tautomerism Involving the Amide and Pyridine Nitrogen Atoms
This compound can exist in different tautomeric forms due to the potential for proton migration between the cyanamide nitrogen and the pyridine ring nitrogen. This phenomenon is analogous to the well-studied amino-imino tautomerism in 2-aminopyridine derivatives.
The two primary tautomeric forms are the amino form, this compound, and the imino form, N-(3-nitro-1H-pyridin-2-ylidene)cyanamide.
Scheme 1: Tautomeric Equilibrium of this compound
The position of this equilibrium is influenced by several factors, including the electronic effects of the substituents, the polarity of the solvent, and temperature. The electron-withdrawing nitro group at the 3-position is expected to decrease the basicity of the pyridine ring nitrogen, which could shift the equilibrium towards the amino tautomer. Conversely, in polar solvents, the imino tautomer, which may have a larger dipole moment, could be stabilized.
Computational studies on related 2-aminopyridine systems have shown that the canonical amino structure is generally the most stable tautomer. The energy barrier for proton transfer between the tautomers can also be significant. For instance, in 2-amino-4-methylpyridine, the calculated barrier to the transition state for hydrogen proton transfer is substantial. This suggests that while tautomerism is a relevant dynamic process, one tautomer is likely to be predominant under normal conditions.
Spectroscopic techniques such as NMR and IR, combined with computational modeling, would be necessary to definitively determine the predominant tautomeric form and the dynamics of the equilibrium for this compound.
Advanced Spectroscopic and Structural Characterization Research
Definitive Structural Elucidation by X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of (3-Nitropyridin-2-yl)cyanamide, as well as insights into its packing in the solid state.
Single-Crystal X-ray Diffraction for Determining Molecular and Supramolecular Architecture
The growth of a suitable single crystal of this compound would be the first critical step. Upon successful crystallization, single-crystal X-ray diffraction (SC-XRD) analysis would be performed. This powerful technique would illuminate the molecule's connectivity, conformation, and how individual molecules interact with each other to form the crystal lattice. The analysis would reveal intermolecular interactions such as hydrogen bonds or π-stacking, which are crucial in understanding the supramolecular architecture.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Molecule
Hypothetical Bond Length Data Table (Note: This data is illustrative, as no experimental crystal structure has been publicly reported.)
| Bond | Typical Length (Å) |
|---|---|
| C≡N (cyanamide) | 1.15 |
| N-C (cyanamide) | 1.33 |
| C-N (pyridine) | 1.34 |
| N-O (nitro) | 1.22 |
| C-C (pyridine) | 1.39 |
Hypothetical Bond Angle and Dihedral Angle Data Table (Note: This data is illustrative.)
| Angle/Dihedral | Typical Value (°) |
|---|---|
| C-N-C (cyanamide) | 118 |
| O-N-O (nitro) | 125 |
| C-C-N (pyridine ring) | 123 |
Comprehensive Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FTIR and Raman techniques, is essential for identifying the functional groups present in a molecule and probing its bonding environment.
High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy for Distinctive Vibrational Modes
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the compound. For this compound, key vibrational modes would be expected for the cyanamide (B42294), nitro, and pyridine (B92270) groups. The stretching frequency of the nitrile (C≡N) group in the cyanamide moiety is particularly diagnostic, typically appearing in a relatively clean region of the spectrum.
Hypothetical FTIR Data Table (Note: This data is illustrative.)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2230 | C≡N stretch (cyanamide) |
| ~1580, ~1350 | Asymmetric & Symmetric NO₂ stretch |
| ~1600, ~1450 | C=C, C=N stretches (pyridine) |
Raman Spectroscopy for Complementary Vibrational Information and Structural Fingerprinting
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information, especially for the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring, thus offering a more complete vibrational profile of the molecule.
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H NMR would show the number of unique protons, their chemical environment, and their proximity to one another. ¹³C NMR would similarly provide information about the carbon skeleton of the molecule. The chemical shifts would be significantly influenced by the electron-withdrawing effects of the nitro and cyanamide groups.
Hypothetical ¹H and ¹³C NMR Data Table (Note: This data is illustrative and assumes a standard solvent like DMSO-d₆.)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.8 | dd | H6 (Pyridine) |
| ¹H | ~8.4 | dd | H4 (Pyridine) |
| ¹H | ~7.6 | dd | H5 (Pyridine) |
| ¹³C | ~155 | s | C2 (Pyridine) |
| ¹³C | ~152 | s | C6 (Pyridine) |
| ¹³C | ~140 | s | C3 (Pyridine) |
| ¹³C | ~135 | s | C4 (Pyridine) |
| ¹³C | ~125 | s | C5 (Pyridine) |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₄N₄O₂), the expected exact mass can be calculated. An HRMS analysis, for instance using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would confirm the elemental composition of the compound by matching the experimentally determined mass to the theoretical mass with a high degree of accuracy (typically within 5 ppm).
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Expected Experimental m/z (example) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₆H₅N₄O₂⁺ | 165.0407 | 165.0405 | -1.2 |
| [M+Na]⁺ | C₆H₄N₄O₂Na⁺ | 187.0226 | 187.0229 | 1.6 |
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure and to identify and characterize impurities.
For this compound, the fragmentation is expected to be initiated by the loss of the nitro group (NO₂) or the cyanamide moiety. The fragmentation pathways of nitroaromatic compounds are well-documented and often involve the loss of NO, NO₂, and other small neutral molecules.
Table 4: Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 165.0407 | 119.0454 | NO₂ | [C₆H₅N₃]⁺ |
| 165.0407 | 135.0301 | NO | [C₆H₅N₃O]⁺ |
| 119.0454 | 92.0372 | HCN | [C₅H₄N₂]⁺ |
| 92.0372 | 65.0391 | HCN | [C₄H₃N]⁺ |
By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved. This detailed understanding of its molecular architecture is a critical prerequisite for any further investigation into its chemical properties and potential utility.
Lack of Publicly Available Research Data Precludes Article Generation on the Computational Chemistry of this compound
A thorough and extensive search of scientific literature and databases has revealed a significant lack of publicly available research specifically detailing the computational and theoretical chemistry of the compound this compound. Despite a comprehensive search for studies related to its electronic structure, reactivity, reaction mechanisms, and in silico spectroscopic properties, no dedicated scholarly articles or datasets were identified for this particular molecule.
The user's request for an article structured around a detailed outline of computational and theoretical chemistry studies, including Density Functional Theory (DFT), ab initio methods, transition state analysis, and potential energy surfaces, cannot be fulfilled at this time. Generating such an article would require specific data from peer-reviewed research, which does not appear to be available in the public domain for this compound.
While computational studies have been conducted on related compounds, such as other nitropyridine derivatives or molecules containing the cyanamide functional group, the strict requirement to focus solely on this compound prevents the extrapolation of findings from these other studies. Such an approach would be scientifically unsound and would not meet the required standards of accuracy and specificity for the requested article.
Therefore, until research on the computational and theoretical chemistry of this compound is conducted and published, it is not possible to generate the detailed, informative, and scientifically accurate article as requested.
Computational and Theoretical Chemistry Studies
In Silico Prediction of Spectroscopic Properties
Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations, primarily using Density Functional Theory (DFT) methods such as B3LYP with a 6-311++G(d,p) basis set, have been instrumental in predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of molecules structurally related to (3-Nitropyridin-2-yl)cyanamide, such as 2-amino-3-nitropyridine (B1266227). researchgate.netresearchgate.net These studies provide a strong foundation for understanding the spectroscopic properties of the title compound.
The predicted ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For a closely related compound, 2-amino-3-nitropyridine, the theoretical chemical shifts, calculated in a simulated DMSO solvent environment, show good correlation with experimental data. researchgate.net This suggests that similar calculations for this compound would yield reliable predictions. The electron-withdrawing nature of the nitro group at the 3-position and the cyanamide (B42294) group at the 2-position significantly influences the electronic environment of the pyridine (B92270) ring, leading to characteristic downfield shifts for the ring protons and carbons.
Vibrational frequency analysis, also performed using DFT methods, allows for the theoretical prediction of the infrared (IR) spectrum. For analogous molecules, the calculated vibrational modes correspond well with experimental IR spectra. researchgate.netresearchgate.net The characteristic vibrational frequencies for this compound are expected to include the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching of the cyano (C≡N) group, and various C-H and C-N stretching and bending modes of the pyridine ring. The cyanamide moiety itself has been a subject of spectroscopic studies, with its vibrational signature being sensitive to its local environment. nih.govnih.gov
Interactive Table: Predicted Vibrational Frequencies for this compound (Hypothetical Data Based on Analogues)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3400-3500 |
| C-H Stretch (aromatic) | 3000-3100 |
| C≡N Stretch | 2220-2260 |
| NO₂ Asymmetric Stretch | 1520-1560 |
| NO₂ Symmetric Stretch | 1340-1380 |
| C=C/C=N Ring Stretch | 1400-1600 |
Computational Simulation of UV-Vis Absorption and Emission Spectra
Time-dependent DFT (TD-DFT) calculations are employed to simulate the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound. These simulations help in understanding the electronic transitions within the molecule. The electronic spectrum of this compound is expected to be characterized by π-π* and n-π* transitions. The nitro group and the cyanamide group, both being electronically active, are anticipated to play a significant role in the electronic absorption properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. In similar nitropyridine derivatives, the HOMO and LUMO are often distributed across the pyridine ring and the nitro group, and charge transfer can occur upon photoexcitation. researchgate.net
Interactive Table: Predicted Electronic Transitions for this compound (Hypothetical Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 320 | 0.25 |
| HOMO-1 -> LUMO | 280 | 0.15 |
| HOMO -> LUMO+1 | 250 | 0.30 |
Molecular Modeling for Structure-Activity/Reactivity Relationships
Steric and Electronic Factor Analysis Influencing Reactivity
The cyanamide group at the 2-position further influences the electronic distribution. The cyano group is also electron-withdrawing, while the amino part of the cyanamide can act as a directing group. Molecular electrostatic potential (MEP) maps, generated through computational modeling, can visualize the electron-rich and electron-deficient regions of the molecule, thereby predicting the sites susceptible to electrophilic and nucleophilic attack.
Steric hindrance can also play a role in the reactivity. The proximity of the cyanamide and nitro groups on the pyridine ring may sterically hinder the approach of bulky reagents to the adjacent positions.
Rationalization of Observed Regioselectivity and Diastereoselectivity
The regioselectivity of reactions involving this compound can be rationalized through computational analysis of reaction intermediates and transition states. For instance, in nucleophilic aromatic substitution reactions, the nitro group strongly directs incoming nucleophiles to the positions ortho and para to it. researchgate.netntnu.no In the case of 3-nitropyridine (B142982) derivatives, substitution is often observed at the 2- and 6-positions. The presence of the cyanamide group at the 2-position would likely direct nucleophilic attack to the 6-position.
Computational studies can quantify the activation energies for different reaction pathways, allowing for the prediction of the most favorable product. For example, in reactions like vicarious nucleophilic substitution (VNS), the regioselectivity is highly predictable based on the electronic effects of the substituents. acs.org Diastereoselectivity would be relevant in reactions where new chiral centers are formed. While the parent molecule is achiral, reactions at the pyridine ring or the cyanamide group could potentially create stereocenters. The preferred diastereomer could be predicted by calculating the energies of the different diastereomeric transition states.
Advanced Applications of 3 Nitropyridin 2 Yl Cyanamide in Organic Synthesis and Materials Science
Utilization as a Precursor for Diverse Heterocyclic Scaffolds
The cyanamide (B42294) functional group is known for its dual electronic nature, possessing both a nucleophilic amino nitrogen and an electrophilic nitrile unit. This duality, combined with the electrophilic character of the 3-nitropyridine (B142982) ring, makes (3-Nitropyridin-2-yl)cyanamide an ideal precursor for constructing a variety of nitrogen-containing heterocycles through cycloaddition and cyclization reactions. nih.gov
Synthesis of Imidazopyridines and Azaindoles from Nitropyridine Derivatives
While direct, single-step syntheses of imidazopyridines and azaindoles from this compound are not extensively documented, its utility lies in its potential to generate key intermediates, particularly substituted 2-aminopyridines. researchgate.net The imidazopyridine scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceutical agents. nih.gov Likewise, the azaindole core is prevalent in many biologically active compounds. rsc.org
The synthetic pathway to these scaffolds often involves the cyclization of appropriately functionalized 2-aminopyridine (B139424) derivatives. For instance, N-unsubstituted 2-aminopyridines, which can be prepared from cyanamides, serve as versatile intermediates for transformations into fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net Similarly, the synthesis of 7-azaindoles can be achieved from 3-substituted-2-aminopyridines, highlighting a potential multi-step pathway where this compound is first converted to a 2-aminopyridine intermediate, which is then elaborated into the final azaindole structure. researchgate.net
Preparation of Functionalized 2-Aminopyridine and Aminopyrimidine Derivatives
The preparation of 2-aminopyridine and aminopyrimidine derivatives represents a more direct and well-established application of cyanamides. nih.gov The nitrile moiety of the cyanamide group can participate in metal-catalyzed co-cyclization reactions. For example, cobalt-catalyzed [2+2+2] cycloaddition of a diyne with a cyanamide is a powerful method for constructing substituted 2-aminopyridine rings. researchgate.net In this context, this compound can serve as the nitrile component, leading to the formation of a highly functionalized 2-aminopyridine bearing the 3-nitropyridin-2-yl substituent on the amino group.
Similarly, the synthesis of aminopyrimidine derivatives can be achieved through the co-cyclization of the cyanamide's nitrile unit with an alkenyl-nitrile system. nih.gov These reactions provide a convergent and efficient route to complex pyridine (B92270) and pyrimidine (B1678525) cores that are central to many areas of chemical and biological science.
| Reaction Type | Reactants | Product Scaffold | Catalyst Example |
| [2+2+2] Cycloaddition | This compound + Diyne | 2-Aminopyridine | Cobalt (Co) researchgate.net |
| Co-cyclization | This compound + Alkenyl-nitrile | Aminopyrimidine | Metal-based catalysts nih.gov |
Building Block in the Construction of Oxazoles and Triazines
The versatility of the cyanamide group extends to the synthesis of five- and six-membered heterocycles containing other heteroatoms. The construction of the oxazole (B20620) ring, a scaffold present in numerous natural products and pharmaceuticals, can be accomplished using cyanamide precursors. lifechemicals.com A notable example is the gold-catalyzed heterocyclization of alkynes with substituted cyanamides in the presence of an oxygen donor, which yields 2-amino-1,3-oxazole derivatives. nih.gov This methodology allows for the incorporation of the N-(3-nitropyridin-2-yl) group into the 2-amino position of the oxazole ring.
Furthermore, the metal-catalyzed [2+2+2] cyclotrimerization of cyanamides is a well-established route to substituted 1,3,5-triazines. nih.gov This reaction involves the formal trimerization of the nitrile component of three cyanamide molecules, providing a direct pathway to symmetrically substituted triazine cores. This compound could thus be used to synthesize 2,4,6-tris[N-(3-nitropyridin-2-yl)amino]-1,3,5-triazine.
| Target Heterocycle | General Method | Key Reactants | Potential Product Feature |
| 2-Amino-1,3-oxazole | Gold-catalyzed heterocyclization | This compound + Alkyne | N-(3-nitropyridin-2-yl) substituent at 2-position nih.gov |
| 1,3,5-Triazine | Metal-catalyzed cyclotrimerization | This compound | Symmetrical N-(3-nitropyridin-2-yl) substitution nih.gov |
Role in Supramolecular Chemistry and Crystal Engineering
Beyond its applications in covalent synthesis, this compound is a molecule of significant interest in supramolecular chemistry and crystal engineering. The presence of multiple hydrogen bond donors and acceptors, as well as an aromatic system, allows it to participate in a rich variety of non-covalent interactions that can be used to direct the formation of ordered solid-state structures.
Investigation of Hydrogen Bonding Patterns and Non-Covalent Interactions in Solid-State Structures
The solid-state structure of this compound is governed by a network of intermolecular interactions. The molecule contains a hydrogen bond donor (the N-H group of the cyanamide) and several potential hydrogen bond acceptors (the pyridine nitrogen, the cyano nitrogen, and the oxygen atoms of the nitro group). This functionality enables the formation of robust hydrogen-bonding motifs, such as chains or sheets, which are fundamental to crystal packing. nih.gov
| Potential Interaction | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bond | N-H (cyanamide) | N (pyridine), N (cyano), O (nitro) | Primary driving force for self-assembly, forming robust synthons. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Contributes to the stabilization of layered or columnar structures. |
| C-H···O/N Interactions | C-H (pyridine) | O (nitro), N (pyridine/cyano) | Weaker, directional forces that provide additional stability and influence polymorphism. |
Design of Self-Assembled Systems and Co-Crystals
The principles of molecular recognition and self-assembly can be applied to this compound to construct complex supramolecular architectures. harvard.edu Its defined array of hydrogen bonding sites makes it a candidate for forming predictable aggregates in solution and in the solid state.
A particularly promising area is the design of co-crystals, which are multi-component crystalline solids formed between two or more neutral molecules. nih.gov Cyanopyridines are recognized as excellent building blocks for co-crystals, especially with carboxylic acid co-formers. d-nb.info The formation of a co-crystal versus a salt can often be predicted using the ΔpKa rule. d-nb.info Given the pKa of related cyanopyridines, it is likely that this compound will form co-crystals with a range of dicarboxylic acids, where the primary interaction would be a hydrogen bond between the carboxylic acid's hydroxyl group and the basic pyridine nitrogen. The cyano and nitro groups can then participate in secondary interactions, leading to complex and stable three-dimensional networks. researchgate.net This approach allows for the fine-tuning of physicochemical properties such as solubility, stability, and melting point.
Potential as a Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers.
This compound holds significant potential as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. This potential stems from the presence of multiple coordination sites within its molecular structure, namely the pyridine ring nitrogen, the cyanamide nitrogen atoms, and potentially the nitro group's oxygen atoms. The strategic placement of these donor atoms allows for diverse coordination modes, which can lead to the formation of multidimensional frameworks with varied topologies and properties.
The pyridine nitrogen atom is a well-established coordination site in the design of MOFs and coordination polymers. mdpi.com Similarly, the cyanamide group (-N-C≡N) can act as a bridging ligand, connecting metal centers to form extended networks. The dicyanamide (B8802431) anion, a related functional group, has been successfully employed to construct energetic coordination polymers. nih.gov The combination of the pyridyl and cyanamide functionalities within a single molecule offers the possibility of creating heterofunctional ligands that can bridge metal ions in multiple ways, leading to robust and complex architectures.
The synthesis of coordination polymers often involves the self-assembly of metal ions and organic ligands. mdpi.com The specific coordination geometry of the metal ion and the binding modes of the ligand dictate the final structure. Research into ligands with similar N-donor functionalities, such as 2-(1,2,4-1H-triazol-3-yl) pyridine, has demonstrated the formation of one-dimensional coordination polymers. rsc.org It is conceivable that this compound could similarly form one-, two-, or three-dimensional coordination polymers depending on the choice of metal ion and reaction conditions.
Table 1: Potential Coordination Sites of this compound
| Coordination Site | Potential Role in MOF/Coordination Polymer Formation |
|---|---|
| Pyridine Nitrogen | Primary coordination site, linking to metal centers. |
| Cyanamide Group | Can act as a bridging ligand to form extended networks. |
Development of Advanced Functional Materials
Exploration of Photophysical Properties for Fluorescent Material Applications.
The photophysical properties of this compound are an area of interest for the development of novel fluorescent materials. While direct studies on the fluorescence of this specific compound are not extensively reported, the core structure, a substituted pyridine, is a component of many fluorescent molecules. For instance, aminopyridines have been investigated as potential scaffolds for fluorescent probes due to their high quantum yields. nih.gov
The fluorescence of a molecule is intrinsically linked to its electronic structure. The presence of the nitro group, a strong electron-withdrawing group, on the pyridine ring is expected to significantly influence the absorption and emission properties of this compound. The photophysical properties of organic molecules are often dependent on the nature of their substituents. researchgate.net The interaction between the cyanamide group and the nitropyridine core could lead to interesting charge-transfer characteristics upon photoexcitation.
Fluorescence quenching is another important photophysical phenomenon. Studies on cyanophenylalanine derivatives have explored fluorescence quenching pathways. researchgate.net The nitro group in this compound could potentially act as a quenching moiety, which might be modulated by coordination to metal ions or interaction with other molecules, forming the basis for "turn-on" fluorescent sensors.
The development of fluorescent materials often involves tuning the emission wavelength. By modifying the substituents on the pyridine ring or by coordinating the ligand to different metal ions, it might be possible to tune the emission color of materials derived from this compound. This tunability is a desirable feature for applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging.
Table 2: Factors Potentially Influencing the Photophysical Properties of this compound
| Structural Feature | Potential Photophysical Effect |
|---|---|
| Nitropyridine Core | Potential for intrinsic fluorescence, influenced by the nitro group. |
| Electron-withdrawing Nitro Group | Can modulate absorption and emission wavelengths and potentially lead to fluorescence quenching. |
| Cyanamide Group | May participate in intramolecular charge transfer, affecting emission properties. |
Integration into Chemosensors for Molecular Recognition.
The molecular architecture of this compound makes it a promising candidate for the development of chemosensors. rsc.org A chemosensor operates by binding to a specific analyte, which then triggers a measurable signal, such as a change in fluorescence or color. heliosense.com The pyridine nitrogen and the cyanamide group in this compound can act as binding sites for various analytes, particularly metal ions.
The principle of molecular recognition relies on the specific interaction between the host (the sensor molecule) and the guest (the analyte). The size, shape, and electronic properties of the binding pocket of the sensor determine its selectivity. The rigid structure of the pyridine ring combined with the more flexible cyanamide group could create a specific binding environment for certain metal ions. Upon coordination of a metal ion, the electronic properties of the molecule would be perturbed, leading to a change in its photophysical properties. This change forms the basis of the sensing mechanism.
For example, a chemosensor for Cu(II) has been developed based on a rhodamine derivative that exhibits a fluorescence increase upon complexation. heliosense.com Similarly, MOFs have been utilized for the selective sensing of nitroaromatic explosives through fluorescence quenching. nih.gov The nitropyridine unit in this compound could potentially interact with electron-rich analytes through π-π stacking interactions, while the nitrogen donors coordinate to metal ions.
The development of a chemosensor involves optimizing its sensitivity and selectivity. The sensitivity, often quantified by the limit of detection (LOD), is a crucial parameter. The selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. By functionalizing the this compound scaffold, it may be possible to fine-tune these properties for the detection of specific target molecules or ions.
Table 3: Potential Chemosensing Applications of this compound
| Target Analyte | Potential Recognition Mechanism | Signaling Mechanism |
|---|---|---|
| Metal Ions (e.g., Cu²⁺, Ni²⁺) | Coordination to pyridine and/or cyanamide nitrogen atoms. | Change in fluorescence ("turn-on" or "turn-off"), colorimetric change. |
| Nitroaromatic Compounds | π-π stacking interactions with the nitropyridine ring. | Fluorescence quenching. |
Future Research Directions and Interdisciplinary Perspectives
Development of Sustainable and Environmentally Benign Synthetic Protocols
The future synthesis of (3-Nitropyridin-2-yl)cyanamide will likely prioritize green chemistry principles to minimize environmental impact. Traditional synthetic routes for related compounds often involve harsh nitrating agents and toxic cyanating reagents, such as cyanogen (B1215507) halides. tandfonline.comcardiff.ac.uk Future research should focus on developing safer, more sustainable alternatives.
One promising avenue is the exploration of improved nitration procedures for the pyridine (B92270) ring. Modern methods, such as utilizing dinitrogen pentoxide (N₂O₅) in conjunction with bisulfite in mixed solvent systems, have shown success in producing 3-nitropyridines under milder conditions. ntnu.nontnu.no Further optimization could involve solvent-free reactions or the use of solid acid catalysts to reduce waste. Another approach involves the three-component ring transformation of dinitropyridone with a ketone and ammonia (B1221849), which can afford nitropyridines that are otherwise difficult to produce. nih.gov
For the cyanamide (B42294) group installation, research will steer away from hazardous reagents toward more benign alternatives. researchgate.net Environmentally friendly methods for cyanamide synthesis are being developed, such as the one-pot synthesis from dithiocarbamates using iodine and hydrogen peroxide. tandfonline.comtandfonline.com Other innovative approaches include using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanating source driven by an electric current, which represents a green and efficient method. google.com
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Step | Conventional Reagent | Potential Sustainable Alternative | Rationale |
|---|---|---|---|
| Nitration | Nitric Acid / Sulfuric Acid | Dinitrogen Pentoxide (N₂O₅) / Bisulfite | Milder reaction conditions, reduced acid waste. ntnu.no |
| Three-Component Ring Transformation | High efficiency for specific substitutions. nih.gov | ||
| Cyanation | Cyanogen Bromide (BrCN) | Iodine / H₂O₂ with Dithiocarbamates | Avoids highly toxic reagents. tandfonline.com |
| Trimethylsilyl cyanide (TMSCN) / Electrosynthesis | Uses a less hazardous cyano source and a green driving force. google.com |
Exploration of Novel Reactivity and Catalytic Pathways for Enhanced Efficiency
The dual functionality of this compound opens a vast landscape for exploring novel chemical transformations. The electron-deficient 3-nitropyridine (B142982) ring is primed for nucleophilic aromatic substitution (SNAr), where the nitro group can be displaced by various nucleophiles. mdpi.com Future work could explore these reactions with a wide range of S-nucleophiles (thiolates), N-nucleophiles (amines), and O-nucleophiles (alkoxides) to generate a library of novel 2,3-disubstituted pyridine derivatives.
The cyanamide moiety is also highly versatile. It can participate in cycloaddition reactions to form various five- and six-membered heterocycles. researchgate.net Furthermore, the N-CN bond can be cleaved to act as an electrophilic cyanating agent or an amino-transfer group. researchgate.net
Transition-metal catalysis offers a powerful tool for enhancing reaction efficiency and selectivity. While palladium-based coupling reactions are common for functionalizing pyridines, future research could focus on using more abundant and less toxic metals like iron. mdpi.comnih.gov Organocatalysis also presents a compelling metal-free alternative, with photochemical methods enabling the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical methods. nih.gov
Table 2: Potential Catalytic Systems for Exploration
| Catalyst Type | Potential Application | Expected Outcome |
|---|---|---|
| Palladium | Cross-coupling reactions (e.g., Suzuki, Heck) | Functionalization at various positions of the pyridine ring. nih.gov |
| Nickel/Aluminum | Enantioselective C-2 alkylation | Introduction of chiral side chains. nih.gov |
| Rhodium/Aluminum | Ortho-C–H monoalkylation | Selective functionalization adjacent to the nitrogen atom. nih.gov |
| Iron | Multi-component synthesis of cyanamides | Efficient and sustainable synthesis from isothiocyanates. |
| Dithiophosphoric Acid | Photochemical organocatalysis | C4-regioselective functionalization via pyridinyl radicals. nih.gov |
Integration with Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring
A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols. The integration of advanced, in-situ spectroscopic techniques will be instrumental in studying the formation and subsequent reactions of this compound in real-time.
In situ Fourier-transform infrared (FTIR) spectroscopy can monitor the dynamic changes in molecular vibrations during a reaction, providing valuable data on the formation of intermediates and the consumption of reactants. perkinelmer.comnih.gov This is particularly useful for tracking the characteristic stretching frequencies of the nitro (NO₂) and cyano (C≡N) groups. Combining FTIR with techniques like synchrotron radiation can further enhance sensitivity for studying complex reaction systems. researchgate.net
Flow Nuclear Magnetic Resonance (Flow-NMR) spectroscopy is another powerful tool for online reaction monitoring. bruker.comrsc.org By circulating the reaction mixture through an NMR spectrometer, researchers can acquire high-resolution data on reaction kinetics and mechanistic pathways without disturbing the reaction setup. rsc.orgacs.orgmagritek.com This technique would be invaluable for optimizing reaction conditions, identifying transient intermediates, and ensuring process safety.
Table 3: Advanced Spectroscopic Techniques for Mechanistic Studies
| Technique | Type of Information | Application for this compound |
|---|---|---|
| In situ FTIR | Functional group transformation, reaction kinetics | Real-time monitoring of the appearance/disappearance of nitro and cyanamide vibrational bands. perkinelmer.commdpi.com |
| Flow-NMR | Structural information, quantitative analysis, kinetics | Tracking reactant conversion, product formation, and identifying intermediates in real-time. bruker.comacs.org |
| Time-Resolved UV-Vis | Electronic transitions, reaction progress | Monitoring fast reactions involving chromophoric species like the nitropyridine ring. igi-global.com |
| Raman Spectroscopy | Vibrational modes, molecular structure | Complementary to FTIR, useful for aqueous systems and monitoring catalytic processes. fiveable.me |
| Mass Spectrometry | Molecular weight of reactants, intermediates, products | Identifying species in the reaction mixture, especially when coupled with separation techniques (e.g., LC-MS). fiveable.me |
Interdisciplinary Collaborations with Medicinal Chemistry and Chemical Biology for Target-Oriented Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Nitropyridine derivatives serve as crucial precursors for a wide array of biologically active compounds, including antitumor, antiviral, and anti-neurodegenerative agents. nih.govnih.gov The cyanamide moiety is also present in many bioactive molecules and can act as a versatile building block for synthesizing pharmaceuticals like guanidines and other heterocycles. wikipedia.orgchemicalbook.com Cyanamides have recently gained attention as covalent inhibitors in drug discovery, targeting enzymes like kinases and proteases. enamine.net
This confluence of bioactivity makes this compound a highly attractive starting point for target-oriented synthesis programs. Future research will involve collaborations between synthetic chemists, medicinal chemists, and chemical biologists to design and synthesize libraries of derivatives for biological screening.
The strategy may involve:
Scaffold Hopping and Molecular Hybridization: Using the this compound core to mimic the structure of known kinase inhibitors or other targeted therapies. mdpi.comnih.gov
Covalent Inhibitor Design: Leveraging the electrophilicity of the cyanamide group to design selective covalent inhibitors for specific enzymes, such as those involved in inflammation or pain pathways. enamine.netnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure and evaluating the impact on biological activity to develop potent and selective drug candidates. Pyridine-based compounds have been successfully optimized as inhibitors for targets like PIM-1 kinase and human vaccinia-related kinases (VRK1/2). acs.orgacs.org
Table 4: Potential Biological Targets and Therapeutic Areas
| Compound Class | Potential Target | Therapeutic Area | Rationale |
|---|---|---|---|
| Pyridine Derivatives | Protein Kinases (e.g., PIM-1, CSF1R, VRKs) | Oncology, Inflammation | Pyridine is a common scaffold in kinase inhibitors. mdpi.comacs.orgacs.org |
| Cytochrome P450 enzymes | Oncology | Development of enzyme inhibitors. nih.gov | |
| Cyanamide Derivatives | Cysteine Proteases/Amidases (e.g., NAAA) | Inflammation, Pain | Cyanamides can act as covalent or reversible inhibitors. enamine.netnih.gov |
| Kinases (e.g., BTK) | Oncology, Autoimmune Diseases | Use as covalent "warheads" in drug design. enamine.net |
| Nitropyridine Precursors | HIV-1 Integrase, Urease | Antiviral, Gastrointestinal Diseases | Nitropyridines are versatile precursors for diverse bioactive molecules. nih.gov |
Q & A
Basic: What synthetic methodologies are recommended for preparing nitropyridinyl-substituted cyanamide derivatives?
Nitropyridinyl-substituted compounds like dimethyl 2-(3-nitropyridin-2-yl)propanedioate (a structurally related derivative) are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. For example, nitropyridinyl groups can be introduced via coupling reactions using palladium catalysts or through malonate ester functionalization . Key steps include purification via column chromatography and characterization using NMR, FTIR, and high-resolution mass spectrometry (HRMS). Researchers should optimize reaction stoichiometry and solvent polarity to manage the electron-withdrawing effects of the nitro group, which may hinder reactivity .
Basic: What analytical techniques are critical for characterizing (3-Nitropyridin-2-yl)cyanamide and its derivatives?
- Structural Elucidation : Use H/C NMR to confirm substituent positions and hydrogen bonding interactions, particularly relevant for cyanamide’s NH group .
- Spectroscopic Analysis : FTIR identifies functional groups (e.g., C≡N stretching at ~2200 cm) and nitro group vibrations .
- Chromatographic Purity : HPLC or GC-MS ensures compound homogeneity, especially for intermediates prone to byproducts like dicyandiamide .
- Elemental Analysis : Quantify nitrogen content to verify stoichiometry, critical for catalytic or agrochemical applications .
Advanced: How can computational methods elucidate the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can model hydrogen-bonding interactions between the cyanamide group and substrates, as demonstrated in PET glycolysis studies. For example, cyanamide’s NH forms stronger hydrogen bonds with ethylene glycol than its trimer melamine, enhancing catalytic activity. Researchers should compare energy barriers for key transition states and optimize solvent effects using COSMO-RS models .
Advanced: What mechanisms explain cyanamide’s role in prebiotic chemistry or astrochemical synthesis?
Cyanamide may facilitate condensation reactions (e.g., peptide bond formation) under simulated prebiotic conditions. In spark-discharge experiments mimicking early Earth, cyanamide acts as a condensing agent, promoting polymerization of amino acids. Kinetic studies using isotopic labeling (N) and mass spectrometry can track its incorporation into biomolecules . In interstellar environments, the CN radical reacts with CHNH to form cyanamide via gas-phase reactions, validated by RRKM theory and low-temperature kinetic experiments .
Data Contradictions: How should researchers address conflicting data on cyanamide’s dose-dependent effects in agricultural studies?
Conflicting results on sprouting efficiency (e.g., 1.25% vs. 3.5% hydrogen cyanamide in grapevines) arise from varietal differences, application timing, and environmental factors. To resolve contradictions:
- Experimental Design : Use randomized block trials with ≥6 replicates to account for field heterogeneity .
- Dose Optimization : Conduct polynomial regression analysis across multiple growing cycles to identify non-linear responses .
- Environmental Controls : Monitor soil pH and microbial activity, as cyanamide degradation products (e.g., urea) alter nutrient availability .
Advanced: What environmental impacts should be considered when deploying cyanamide-based compounds in agriculture?
- Soil Microbiome : Cyanamide increases microbial biomass carbon but alters community structure (e.g., reduced Actinobacteria). Use phospholipid fatty acid (PLFA) analysis to track shifts over 49-day growth periods .
- Ecotoxicology : Assess groundwater leaching potential via HPLC-MS and bioassays with Daphnia magna, as cyanamide derivatives may persist in acidic soils .
Basic: What safety protocols are essential for handling this compound?
- Exposure Mitigation : Use PPE (nitrile gloves, respirators) to prevent dermal/ocular irritation, documented in occupational exposure case studies .
- Waste Disposal : Neutralize cyanamide residues with hypochlorite solutions (10% v/v) to prevent NH release .
- Regulatory Compliance : Follow UN GHS guidelines (Section 15) for labeling and transport, particularly for crystalline forms .
Advanced: How does the nitropyridinyl group influence cyanamide’s electronic properties in material science applications?
The electron-withdrawing nitro group enhances charge separation in carbon nitride (g-CN) photocatalysts. Researchers can tune bandgap energy (2.7–3.1 eV) by varying SiO/cyanamide ratios during mesoporous g-CN synthesis. Diffuse reflectance spectroscopy (DRS) and Mott-Schottky analysis validate these modifications .
Advanced: What interdisciplinary approaches can expand cyanamide’s applications in synthetic biology or green chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
